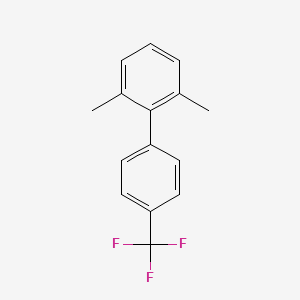
1,1'-Biphenyl, 2,6-dimethyl-4'-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 2,6-dimethyl-4’-(trifluoromethyl)- is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of two benzene rings connected by a single bond, with methyl groups at the 2 and 6 positions on one ring and a trifluoromethyl group at the 4’ position on the other ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2,6-dimethyl-4’-(trifluoromethyl)- can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Friedel-Crafts Alkylation: This method involves the alkylation of biphenyl with a trifluoromethyl-containing alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their scalability and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 2,6-dimethyl-4’-(trifluoromethyl)- undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, such as nitration and sulfonation, due to the presence of electron-donating methyl groups and electron-withdrawing trifluoromethyl group.
Oxidation: The methyl groups can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
1,1’-Biphenyl, 2,6-dimethyl-4’-(trifluoromethyl)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2,6-dimethyl-4’-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 2,6-dimethyl-: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1,1’-Biphenyl, 4’-(trifluoromethyl)-: Lacks the methyl groups, affecting its electron density and reactivity.
1,1’-Biphenyl, 2,6-dimethyl-4’-(methyl)-: Contains a methyl group instead of a trifluoromethyl group, leading to different chemical behavior.
Uniqueness
1,1’-Biphenyl, 2,6-dimethyl-4’-(trifluoromethyl)- is unique due to the presence of both electron-donating methyl groups and an electron-withdrawing trifluoromethyl group. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
501654-62-2 |
|---|---|
Molecular Formula |
C15H13F3 |
Molecular Weight |
250.26 g/mol |
IUPAC Name |
1,3-dimethyl-2-[4-(trifluoromethyl)phenyl]benzene |
InChI |
InChI=1S/C15H13F3/c1-10-4-3-5-11(2)14(10)12-6-8-13(9-7-12)15(16,17)18/h3-9H,1-2H3 |
InChI Key |
YFEWSLOTSDWSLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14223922.png)
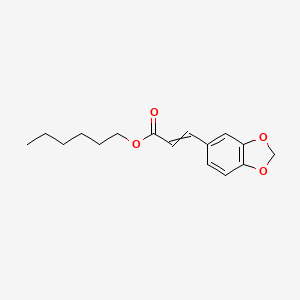
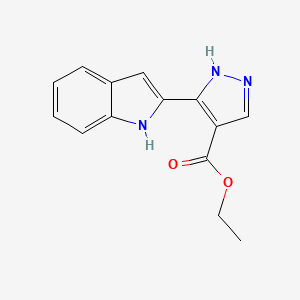
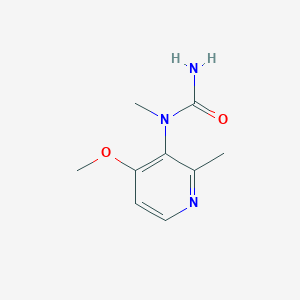
![9-Oxabicyclo[3.3.1]nonane-2,6-diol, (1S,2S,5S,6S)-(9CI)](/img/structure/B14223942.png)
![4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile](/img/structure/B14223944.png)
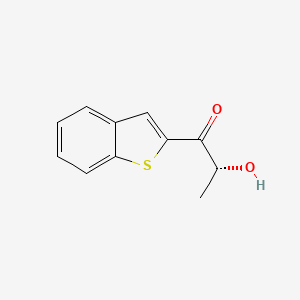
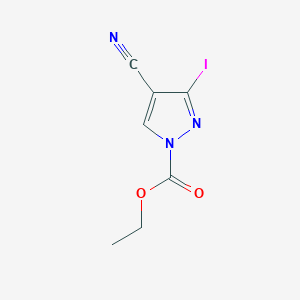
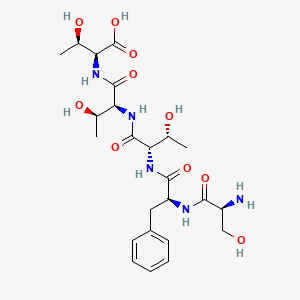
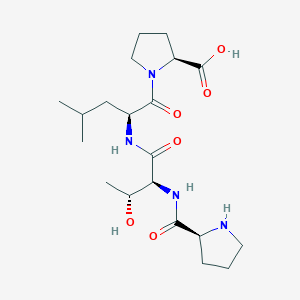
![(2-Chlorophenyl)[1-(2-chlorophenyl)-3,4-dihydroisoquinolin-2(1H)-yl]methanone](/img/structure/B14223981.png)
![Methyl 2-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B14223983.png)
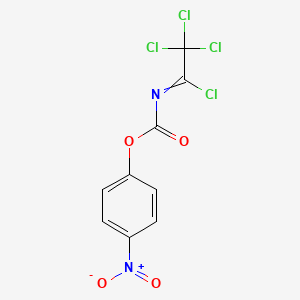
![Silane, [(4,5-dihydro-5,5-dimethyl-3-phenyl-2-furanyl)oxy]trimethyl-](/img/structure/B14223992.png)
